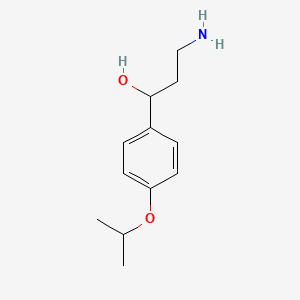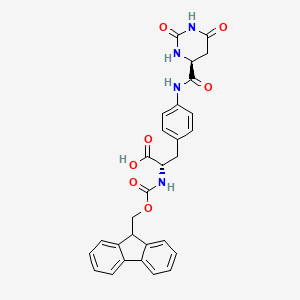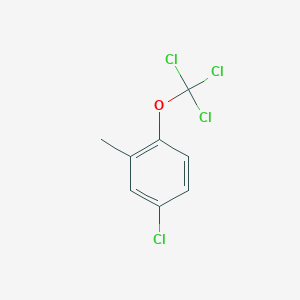
2-(2-Bromofenil)but-3-in-2-ol
Descripción general
Descripción
2-(2-Bromophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9BrO. It is characterized by the presence of a bromophenyl group attached to a butynol moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)but-3-yn-2-ol typically involves the reaction of 2-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(2-Bromophenyl)but-3-yn-2-ol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)but-3-yn-2-one.
Reduction: 2-(2-Bromophenyl)but-3-en-2-ol or 2-(2-Bromophenyl)butan-2-ol.
Substitution: Products vary depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)but-3-yn-2-ol involves its interaction with various molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the butynol moiety can participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and processes, although detailed mechanisms are still being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenyl)but-3-yn-2-ol
- 2-(2-Fluorophenyl)but-3-yn-2-ol
- 2-(2-Iodophenyl)but-3-yn-2-ol
Uniqueness
2-(2-Bromophenyl)but-3-yn-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-(2-bromophenyl)but-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPIIHGBCPTSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)



![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
